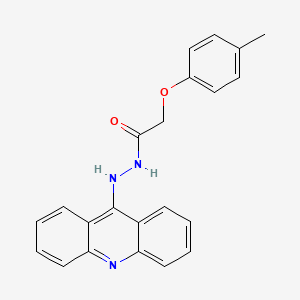![molecular formula C20H20N2O3 B11590943 (3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11590943.png)
(3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex heterocycles . Industrial production methods often utilize similar catalytic processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting nitro groups to amino groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and nitric acid for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. The methoxy and methylphenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as 6-methoxyquinoline and 3-butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline . Compared to these, 6-METHOXY-4-(3-METHYLPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE exhibits unique structural features that enhance its biological activity and specificity. Its nitro group, in particular, provides distinct reactivity and potential for bioreduction, setting it apart from other quinoline derivatives.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C20H20N2O3/c1-12-5-3-6-13(9-12)19-16-8-4-7-15(16)17-10-14(22(23)24)11-18(25-2)20(17)21-19/h3-7,9-11,15-16,19,21H,8H2,1-2H3/t15-,16+,19+/m1/s1 |
InChI Key |
ZSNZIOLOVSOIRF-GJYPPUQNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590872.png)
![(5Z)-3-propyl-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11590875.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590877.png)

![(5Z)-5-(3-bromobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590894.png)
![Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11590899.png)
![2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11590905.png)
![(5Z)-3-cyclohexyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11590915.png)

![(5Z)-3-ethyl-5-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B11590929.png)
![Methyl 5-(4-acetoxy-3-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590931.png)
![3-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B11590934.png)
![N-(3-methylphenyl)-2-{(4E)-4-[4-(methylsulfanyl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11590939.png)
![(2E)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11590942.png)
